molecular formula C5H3BrOS B032767 4-Bromothiophene-3-carbaldehyde CAS No. 18791-78-1

4-Bromothiophene-3-carbaldehyde

Cat. No. B032767
CAS RN: 18791-78-1
M. Wt: 191.05 g/mol
InChI Key: ZDVHJQOCVBTMOF-UHFFFAOYSA-N
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Description

4-Bromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H3BrOS . It has an average mass of 191.046 Da and a monoisotopic mass of 189.908783 Da . It is used as a building block in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-Bromothiophene-3-carbaldehyde, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for 4-Bromothiophene-3-carbaldehyde is 1S/C5H3BrOS/c6-5-3-8-2-4(5)1-7/h1-3H . This indicates that the molecule consists of a bromine atom (Br), a sulfur atom (S), an oxygen atom (O), and a five-membered thiophene ring (C4H2).


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromothiophene-3-carbaldehyde are not detailed in the search results, thiophene derivatives are known to be involved in a variety of reactions. For instance, they can undergo nucleophilic cyclization to form a range of diverse heterocycles .


Physical And Chemical Properties Analysis

4-Bromothiophene-3-carbaldehyde has a density of 1.8±0.1 g/cm3, a boiling point of 237.9±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.5±3.0 kJ/mol, and it has a flash point of 97.7±21.8 °C . The compound has a molar refractivity of 39.1±0.3 cm3, and its polar surface area is 45 Å2 .

Safety and Hazards

4-Bromothiophene-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Thiophene-based analogs, including 4-Bromothiophene-3-carbaldehyde, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the development of new synthesis methods and the exploration of their biological properties.

properties

IUPAC Name

4-bromothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-5-3-8-2-4(5)1-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVHJQOCVBTMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377358
Record name 4-bromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophene-3-carbaldehyde

CAS RN

18791-78-1
Record name 4-Bromo-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromothiophene-3-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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